3-(Hexylamino)propionitrile

描述

Contextualization within Aminonitrile Chemistry

Aminonitriles are a class of organic compounds that contain both an amino group (-NH2, -NHR, or -NR2) and a nitrile group (-C≡N). thieme-connect.comuni-mainz.de Their chemistry has been a subject of study for over 150 years, with the Strecker synthesis, first reported in 1850, being a foundational method for their preparation. mdpi.comorganic-chemistry.org This reaction typically involves the one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. organic-chemistry.orgorganic-chemistry.org

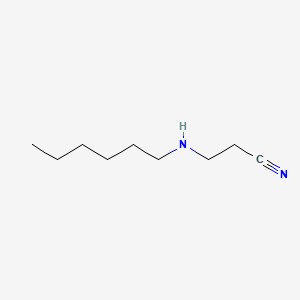

3-(Hexylamino)propionitrile, a β-aminonitrile, is structurally characterized by a hexyl group attached to the nitrogen atom of a β-aminopropionitrile backbone. The synthesis of such β-aminopropionitriles can be achieved through the Michael addition of a primary amine, in this case, hexylamine (B90201), to acrylonitrile (B1666552). google.com This places the amino and nitrile functional groups in a 1,3-relationship, which dictates its reactivity and utility as a synthetic intermediate.

Significance in Contemporary Chemical Science

The dual functionality of this compound underpins its significance in modern chemical science, primarily as a versatile building block for creating more elaborate molecular architectures. uni-mainz.de

The chemical reactivity of both the amino and nitrile groups allows for a range of transformations. The secondary amine can undergo further alkylation, acylation, or be incorporated into heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, thereby providing a route to diamines. acs.org

This versatility makes this compound and related aminonitriles valuable intermediates in the synthesis of a variety of organic compounds, including:

Diamines: Reduction of the nitrile group leads to the formation of N-hexyldiaminopropane, a useful monomer and building block.

Amino Acids: Although more commonly associated with α-aminonitriles, the nitrile group can be a precursor to a carboxylic acid, leading to the synthesis of β-amino acids. organic-chemistry.org

Heterocyclic Compounds: The reactive functionalities can be utilized in cyclization reactions to form nitrogen-containing heterocycles. thieme-connect.com

A common synthetic route to produce β-aminopropionitriles involves the reaction of ammonia (B1221849) or amines with acrylonitrile. google.comgoogle.com

The applications of this compound extend beyond its role as a simple synthetic intermediate, with research indicating its potential in materials science and as a molecule of interest in biological studies.

In the field of materials science , the presence of the amino and nitrile groups allows for its use in the development of polymers and as a component in corrosion inhibitors. The amino group can act as a curing agent for epoxy resins or be incorporated into polymer backbones, while the nitrile functionality can influence the polymer's properties. Research has shown that related diaminopropanenitrile compounds can act as effective corrosion inhibitors for mild steel in acidic environments. researchgate.netresearchgate.net The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. specialchem.com

While this article strictly excludes detailed biological activity, it is noteworthy that aminonitrile derivatives are a subject of investigation in medicinal chemistry. mdpi.com For instance, some aminonitriles have been explored for their potential as inhibitors of certain enzymes. mdpi.comontosight.ai The structural motif of this compound, with its lipophilic hexyl chain and polar functional groups, makes it and its derivatives interesting candidates for such exploratory research.

| Property | Value | Source |

| Molecular Formula | C9H18N2 | chemicalbook.comsynquestlabs.com |

| Molecular Weight | 154.25 g/mol | chemicalbook.com |

| Boiling Point | 130-134 °C at 12 mmHg | chemicalbook.comjk-sci.comechemi.comchemsrc.com |

| Density | 0.86 g/cm³ | chemicalbook.comechemi.comchemsrc.com |

| Appearance | Yellow to yellow-orange oil |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(hexylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRLHYBIOCBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339674 | |

| Record name | 3-(Hexylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55490-85-2 | |

| Record name | 3-(Hexylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55490-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hexylamino Propionitrile and Analogues

Aza-Michael Addition Pathways

The aza-Michael reaction is a cornerstone for the formation of carbon-nitrogen bonds. In the context of 3-(hexylamino)propionitrile synthesis, this reaction entails the nucleophilic attack of hexylamine (B90201) on the β-carbon of acrylonitrile (B1666552). Primary amines, such as hexylamine, can potentially undergo a second addition to the initially formed product, leading to a bis-adduct. Therefore, controlling the reaction conditions to favor the mono-adduct is a key aspect of synthetic methodologies.

Reaction of Hexylamine with Acrylonitrile

The direct reaction between hexylamine and acrylonitrile represents the most straightforward approach to synthesizing this compound. This reaction is a classic example of aza-Michael addition, also known as cyanoethylation. The process involves the nucleophilic addition of the primary amine to the activated double bond of acrylonitrile.

The reaction can often be performed under neat (solvent-free) conditions, which aligns with the principles of green chemistry by reducing solvent waste. In a typical procedure, hexylamine is added to acrylonitrile, and the mixture is stirred at ambient or slightly elevated temperatures. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the resulting this compound can be purified by column chromatography. One study reported the synthesis of this compound as a pale yellow oil, providing detailed characterization data including IR and NMR spectroscopy. sci-hub.st

The primary amine can react with two molecules of the Michael acceptor, which would lead to the formation of the bis-adduct, N,N-bis(2-cyanoethyl)hexylamine. To selectively obtain the desired mono-adduct, an excess of the amine relative to the acrylonitrile is often used. mdpi.com

Catalytic Approaches in Aza-Michael Additions

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the aza-Michael addition. Catalysts can activate either the amine nucleophile or the Michael acceptor, thereby lowering the activation energy of the reaction. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste.

Heterogeneous catalysts offer significant practical benefits, including ease of handling, recovery, and potential for recyclability. For the synthesis of β-aminonitriles, several solid catalysts have demonstrated high efficacy.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and exposed metal sites make them attractive candidates for heterogeneous catalysis. Copper-based MOFs (Cu-MOFs), such as Cu-BTC (BTC = benzene-1,3,5-tricarboxylate), have been shown to be effective catalysts for aza-Michael addition reactions. The Lewis acidic copper centers within the MOF structure are believed to activate the α,β-unsaturated system, facilitating the nucleophilic attack of the amine.

Studies have demonstrated that Cu-MOFs can catalyze the addition of various amines to electron-deficient alkenes under mild conditions. For instance, the copper benzene-1,3,5-tricarboxylate (B1238097) MOF (CuBTC) has been used as an effective heterogeneous catalyst for the aza-Michael addition of amines to electron-deficient alkenes at room temperature, showing high product yields and excellent chemoselectivity. While specific data for the reaction of hexylamine with acrylonitrile using Cu-MOFs is not extensively detailed, the catalytic activity has been proven with other aliphatic amines, suggesting its applicability. The catalyst's reusability without significant loss of activity is another key advantage of this system.

| Amine | Michael Acceptor | Catalyst | Conditions | Yield (%) |

| Piperidine | Acrylonitrile | Cu-nanoparticles | THF, rt, 7h | 80 |

| N-Phenylpiperazine | Acrylonitrile | Cu-nanoparticles | THF, rt, 8h | 78 |

| N-(2-Hydroxyethyl)piperazine | Acrylonitrile | Cu-nanoparticles | THF, rt, 16h | 70 |

Data sourced from a study on Cu-nanoparticle catalyzed aza-Michael reactions, which serves as a proxy for Cu-MOF activity. nih.gov

Acidic alumina (B75360) (Al₂O₃) serves as an effective and inexpensive heterogeneous catalyst for the selective mono-addition of primary amines to Michael acceptors. Its use in solvent-free conditions presents an environmentally friendly protocol for the synthesis of β-aminonitriles. The acidic sites on the alumina surface are thought to activate the Michael acceptor, thereby promoting the addition of the amine.

Research has shown that acidic alumina can be used to selectively obtain mono-adducts in aza-Michael reactions in high yields. mdpi.commdpi.com This method is particularly advantageous for primary amines where double addition is a competing side reaction. The reaction is typically carried out by refluxing a mixture of the amine, the Michael acceptor, and acidic alumina without any solvent. A study specifically investigating this method reported excellent yields for the reaction of various primary aliphatic amines with acrylonitrile. sci-hub.stmdpi.com For the reaction of 4-methoxybenzylamine (B45378) with acrylonitrile, a quantitative yield of 100% was achieved. mdpi.com

Data from a study on aza-Michael mono-addition using acidic alumina under solventless conditions. mdpi.com

Zeolites are microporous, aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. Their well-defined pore structures and acidic properties can be tailored for specific reactions. Sulfonated ZSM-5 zeolite (ZSM-5-SO₃H) is a solid acid catalyst that has been successfully employed for the aza-Michael addition of amines to electron-deficient alkenes under solvent-free conditions. niscpr.res.in The Brønsted acidity of the sulfonic acid groups is responsible for the catalytic activity.

This method offers advantages such as high yields, short reaction times, operational simplicity, and catalyst recyclability. niscpr.res.in The reaction is typically performed by heating a mixture of the amine, the α,β-unsaturated compound, and the ZSM-5-SO₃H catalyst. The catalyst can be recovered by simple filtration and reused after activation. Studies have shown that a variety of primary and secondary aliphatic amines react efficiently, providing the corresponding β-amino compounds in good yields. niscpr.res.in

Data from a study on ZSM-5-SO3H catalyzed aza-Michael additions under solvent-free conditions. niscpr.res.in

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to metal-based catalysts. researchgate.net While specific organocatalytic methods for this compound are not extensively detailed, the principles can be applied from the synthesis of related β-amino acid derivatives and α-aminonitriles. researchgate.netnih.gov Asymmetric organocatalytic strategies are particularly valuable for producing enantiopure noncanonical amino acids and their derivatives, which are important building blocks in medicinal chemistry. rsc.org

Organocatalytic approaches relevant to the synthesis of β-aminonitriles can be categorized based on the mode of activation:

Brønsted Acid/Base Catalysis : Proline and its derivatives can catalyze Mannich-type reactions, a key step in forming the β-amino carbonyl skeleton, which can be a precursor to β-aminonitriles. nih.gov Aqueous formic acid has been used as an effective catalyst in Strecker reactions to produce α-aminonitriles, demonstrating the utility of simple organic acids. mdpi.com

Lewis Base Catalysis : Cinchona alkaloids and other chiral amines can act as Lewis bases to activate substrates and facilitate asymmetric reactions. mdpi.com

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as Cinchona-based ammonium (B1175870) salts, can be employed in the asymmetric synthesis of α-amino acids, a strategy that could be adapted for β-aminonitrile synthesis. mdpi.com

The development of chiral organocatalysts is a crucial goal for producing asymmetric α- and β-aminonitriles for applications in pharmacology. mdpi.com

Optimization of Reaction Conditions

Optimizing reaction parameters such as temperature, pressure, and the use of solvents is critical for maximizing yield, purity, and efficiency in the synthesis of β-aminonitriles.

Temperature and Pressure Parameters

Temperature is a critical variable that can control the outcome of nitrile condensation reactions. rsc.org In the synthesis of related compounds, different products can be selectively obtained by simply adjusting the reaction temperature. rsc.orgnih.gov For instance, in the base-induced condensation of organonitriles, β-enaminonitriles are formed at temperatures between 60-120 °C, while at higher temperatures (e.g., 140 °C), further condensation can lead to 4-aminopyrimidines. nih.gov

The synthesis of 3-hydroxypropionitrile (B137533) from acrylonitrile and water is typically conducted at temperatures of 80°C to 150°C and pressures ranging from 0.1 MPa to 0.8 MPa to ensure the reagents are in a single phase and the reaction proceeds efficiently. google.com Similarly, the synthesis of α-aminonitriles is often carried out at temperatures between 25°C and 125°C, occasionally under elevated pressure to improve reaction rates. google.com

Table 1: Effect of Temperature on Nitrile Condensation Products nih.gov

| Starting Nitrile | Base | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetonitrile | LiHMDS | 120 | β-Enaminonitrile | 85 |

| Acetonitrile | LiHMDS | 120 | β-Enaminonitrile | 78 |

| Phenylacetonitrile | LiHMDS | 140 | 4-Aminopyrimidine | 75 |

Solvent-Free Methodologies

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. organic-chemistry.org This approach has been successfully applied to the Strecker synthesis of α-aminonitriles, where aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) react rapidly in the absence of a solvent to produce the desired products in nearly quantitative yields. organic-chemistry.org This method aligns with the principles of green chemistry. organic-chemistry.org

Several organocatalytic systems have also been developed for solvent-free Strecker reactions. Catalysts such as Mitsunobu's reagent, nano-ordered mesoporous borosilicate, and sulfated polyborate have been shown to be highly effective under solvent-free conditions, providing excellent yields of α-aminonitriles at room temperature. mdpi.com These methodologies demonstrate the potential for developing efficient and environmentally benign syntheses for β-aminonitriles like this compound.

Alternative Synthetic Routes to β-Aminonitriles

Beyond the direct condensation of an amine with an acrylonitrile precursor, several alternative routes provide access to the β-aminonitrile scaffold.

Cyanation Reactions (e.g., Aziridine Ring-Opening)

A highly effective method for synthesizing β-aminonitriles is the regioselective ring-opening of aziridines with a cyanide source. organic-chemistry.org This reaction provides a direct route to vicinal cyanoamines, which are valuable synthetic intermediates. organic-chemistry.org

Several protocols have been developed for this transformation:

Trimethylsilyl Cyanide (TMSCN) : In the presence of a promoter like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), TMSCN reacts with aziridines to give β-aminonitriles in excellent yields. organic-chemistry.org

Sodium Cyanide (NaCN) : A catalytic amount of lithium perchlorate (B79767) (LiClO₄) can facilitate the smooth reaction of aziridines with sodium cyanide under mild and neutral conditions to afford β-cyanoamines in high yields. organic-chemistry.org

This method is valued for its high regioselectivity and efficiency, making it a powerful tool for constructing the β-aminonitrile framework. organic-chemistry.org

Table 2: Synthesis of β-Aminonitriles via Aziridine Ring-Opening organic-chemistry.org

| Aziridine Substrate | Cyanide Source | Catalyst/Promoter | Product | Yield (%) |

|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | TMSCN | TBAF | 3-(Tosylamino)-3-phenylpropanenitrile | 92 |

| N-Benzyl-2-methylaziridine | NaCN | LiClO₄ | 3-(Benzylamino)butanenitrile | 88 |

| N-Boc-2-ethylaziridine | TMSCN | TBAF | tert-Butyl (1-cyano-3-pentyl)carbamate | 90 |

Homologation of α-Amino Acids

The homologation of readily available α-amino acids provides a versatile route to the corresponding β-amino acids, which are direct precursors to β-aminonitriles. organic-chemistry.org The most common method for this one-carbon chain extension is the Arndt-Eistert reaction. rsc.org This multi-step process involves converting an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. chemrxiv.orgresearchgate.net Subsequent Wolff rearrangement of the diazoketone, often promoted by silver benzoate, generates a ketene (B1206846) intermediate that is trapped by a nucleophile (like water) to yield the homologated β-amino acid. organic-chemistry.orgrsc.org

Recent advancements have led to the development of continuous flow processes for the Arndt-Eistert homologation, which enhances safety by avoiding the isolation of hazardous diazoketone intermediates and improves scalability. rsc.orgchemrxiv.org The use of Boc₂O as a coupling agent for the activation of the α-amino acid has been shown to provide good yields without racemization, offering a cost-effective and scalable approach. researchgate.net The resulting β-amino acid can then be converted to the target β-aminonitrile through standard functional group transformations, such as conversion to the primary amide followed by dehydration.

Table 3: Arndt-Eistert Homologation of N-Protected α-Amino Acids researchgate.net

| N-Protected α-Amino Acid | Activating Agent | Diazoketone Yield (%) |

|---|---|---|

| Fmoc-Alanine | Isobutyl chloroformate | 89 |

| Z-Valine | Isobutyl chloroformate | 94 |

| Boc-Leucine | Boc₂O | 85 |

| Boc-Isoleucine | Boc₂O | 88 |

Green Chemistry Principles in Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of industrial chemicals, including this compound and its analogues. nih.gov Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Key principles involve waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, employing catalytic reagents, and utilizing renewable feedstocks. yale.eduacs.org In the context of synthesizing aminopropionitriles, these principles are manifested through innovative methodologies that offer environmentally benign alternatives to traditional synthetic routes.

The reaction proceeds for 20 hours at 20°C, achieving a high yield. chemicalbook.com This approach exemplifies the principle of "Design for Energy Efficiency" by operating at room temperature, thus minimizing energy consumption associated with heating or cooling. yale.eduacs.org Furthermore, the solventless condition adheres to the principle of "Safer Solvents and Auxiliaries," which advocates for making auxiliary substances like solvents unnecessary wherever possible. yale.edu

| Reactants | Conditions | Yield | Green Chemistry Principle(s) Applied | Reference |

| Hexylamine, Acrylonitrile | Neat (solvent-free), 20°C, 20 h | 80% | Waste Prevention, Safer Solvents, Design for Energy Efficiency | chemicalbook.com |

The application of green chemistry extends to the synthesis of analogous aminonitriles, where catalysis plays a significant role. Catalytic reagents are preferred over stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. yale.eduacs.org For instance, the synthesis of α-aminonitriles has been achieved with high efficiency using heterogeneous catalysts such as EPZG, which is ferric chloride supported on clay. derpharmachemica.comderpharmachemica.com This method offers several green advantages, including solvent-free conditions, rapid reaction times (minutes), and operation at room temperature. derpharmachemica.comderpharmachemica.com The easy separation and potential reusability of the solid catalyst further enhance the sustainability of the process. derpharmachemica.com

Similarly, the use of biodegradable catalysts derived from natural sources, such as eggshells, is gaining attention for various organic syntheses. ajgreenchem.com These natural catalysts are abundant, cheap, and environmentally friendly, presenting a sustainable alternative to conventional catalysts. ajgreenchem.com While not yet documented specifically for this compound, their successful application in related syntheses points towards a promising avenue for future green process development in the production of aminonitriles.

The table below summarizes findings from research on analogous compounds, highlighting the green methodologies employed.

| Compound Type | Catalyst | Conditions | Key Green Features | Reference |

| α-Aminonitriles | EPZG (FeCl3 on clay) | Solvent-free, Room Temperature | High yields (90-91%), Short reaction times, Easy catalyst separation | derpharmachemica.comderpharmachemica.com |

| 4H-Chromene Derivatives | Eggshell/Fe3O4 | Mild conditions | Biodegradable & reusable catalyst, High yields, Simple workup | ajgreenchem.com |

| Various Amines | Gold compound | One-step reaction | No waste (high atom economy), Small amount of catalyst needed | sciencedaily.com |

These examples collectively demonstrate a clear trend towards integrating green chemistry principles into the synthesis of aminopropionitriles and related compounds. By focusing on solvent-free reactions, ambient conditions, and the use of efficient, reusable, and non-toxic catalysts, chemists are developing more sustainable and economically viable manufacturing processes. sciencedaily.com

Chemical Transformations and Reactivity of 3 Hexylamino Propionitrile

Hydrolytic Pathways of Nitrile Group

The nitrile group (-C≡N) of 3-(Hexylamino)propionitrile can be hydrolyzed to yield an amide and subsequently a carboxylic acid. This conversion can be achieved through chemical methods, typically under acidic or basic conditions, or through enzymatic catalysis.

The hydrolysis of nitriles is a well-established transformation that proceeds in two main stages. The initial hydrolysis yields an amide, which can then be further hydrolyzed to a carboxylic acid. The final product depends on the reaction conditions, such as pH and temperature.

Under acid-catalyzed conditions , the nitrile is typically heated with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The nitrogen of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The intermediate amide, 3-(Hexylamino)propionamide, is formed, which is then hydrolyzed under the same conditions to the final product, 3-(Hexylamino)propanoic acid, along with an ammonium (B1175870) salt. researchgate.net

In base-catalyzed hydrolysis , the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). researchgate.net The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This process forms the intermediate amide, which is subsequently hydrolyzed to the carboxylate salt, in this case, sodium 3-(hexylamino)propanoate. Ammonia (B1221849) gas is liberated during this second step. researchgate.net To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. researchgate.net

The hydrolysis of the intermediate amide is generally faster than the initial hydrolysis of the nitrile, making it often difficult to isolate the amide in high yield under standard chemical hydrolysis conditions.

Table 1: Chemical Hydrolysis of this compound

| Condition | Reagents | Intermediate Product | Final Product (after workup) | Byproducts |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 3-(Hexylamino)propionamide | 3-(Hexylamino)propanoic acid | Ammonium salt |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat | 3-(Hexylamino)propionamide | 3-(Hexylamino)propanoic acid | Ammonia (NH₃) |

Biocatalytic methods offer a green alternative to chemical hydrolysis, often proceeding under milder conditions with high selectivity. Two main classes of enzymes are responsible for nitrile conversion: nitrilases and nitrile hydratases. organic-chemistry.org

Nitrilases (EC 3.5.5.1) hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia, without the formation of a free amide intermediate. researchgate.net These enzymes have been shown to be effective on various aminonitriles. researchgate.netwikipedia.org Yeast-derived nitrilases, for instance, are particularly suitable for the hydrolysis of aminonitriles, which can be unstable under neutral pH conditions but are more stable at the acidic pH where these enzymes are active. wikipedia.org

Nitrile hydratases (NHases; EC 4.2.1.84) catalyze the hydration of nitriles to form the corresponding amides. rsc.orgpearson.com For the complete conversion to a carboxylic acid, a second enzyme, an amidase , is required to hydrolyze the amide intermediate. organic-chemistry.orgrsc.org This two-enzyme system is found in various microorganisms, such as those from the Rhodococcus genus, and has been successfully used for the conversion of β-aminonitriles. nih.govlibretexts.org For example, a combination of nitrile hydratase and amidase activities from Comamonas testosteroni has been used for the effective hydrolysis of 3-hydroxypropionitrile (B137533), a structurally related β-substituted nitrile. researchgate.net

Table 2: Enzymatic Hydrolysis Pathways for β-Aminonitriles

| Enzyme System | Substrate | Intermediate | Final Product |

| Nitrilase | β-Aminonitrile | (Enzyme-bound amide) | β-Amino acid |

| Nitrile Hydratase + Amidase | β-Aminonitrile | β-Amino amide | β-Amino acid |

While this compound itself is not a chiral molecule, the enzymatic hydrolysis of substituted β-aminonitriles can be highly enantioselective. This is particularly relevant for β-aminonitriles that have a stereocenter, such as at the β-carbon. For instance, the nitrilase from a Rhodococcus rhodochrous strain has demonstrated high enantioselectivity (>99%) in the hydrolysis of 3-amino-3-phenylpropanenitrile, a chiral β-aminonitrile, to produce the corresponding enantiopure β-amino acid. libretexts.org This highlights the potential of nitrilases and nitrile hydratases to be used in dynamic kinetic resolutions of racemic β-aminonitriles, where one enantiomer is selectively hydrolyzed while the other is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer product. nih.gov

Enzymatic Hydrolysis by Nitrilases and Nitrile Hydratases

Reduction Reactions

The nitrile group of this compound can be reduced to a primary amine, converting the molecule into a diamine. This transformation is typically achieved through catalytic hydrogenation. The product of this reaction is N¹-hexylpropane-1,3-diamine.

This reduction is analogous to the industrial synthesis of N,N-dimethyl-1,3-propanediamine from N,N-dimethylaminopropionitrile. quizlet.com The process generally involves hydrogenation under pressure using a metal catalyst. Raney-Nickel (Raney-Ni) is a commonly employed catalyst for this type of reduction. quizlet.com The reaction is typically carried out in the presence of hydrogen gas at elevated temperature and pressure. Other catalysts based on cobalt or palladium can also be utilized. The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts during the hydrogenation of nitriles.

Table 3: Catalytic Hydrogenation of 3-(Alkylamino)propionitriles

| Substrate | Product | Catalyst | Conditions | Reference |

| N,N-Dimethylaminopropionitrile | N,N-Dimethyl-1,3-propanediamine | Raney-Ni | 90°C, ~3 MPa H₂, aq. NaOH | quizlet.com |

| N,N-Dimethylaminopropionitrile | N,N-Dimethyl-1,3-propanediamine | Ni-based alloy | 70°C, 6 MPa H₂, NaOH promoter | libretexts.org |

| This compound | N-Hexyl-1,3-propanediamine | Raney-Ni or similar | Elevated Temp. & H₂ Pressure | (Inferred) |

Nucleophilic Substitution Reactions

The this compound molecule can participate in nucleophilic substitution reactions primarily through its secondary amine group. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic.

The secondary amine can react with electrophiles such as alkyl halides in a standard nucleophilic substitution reaction (SN2). For example, reaction with an alkyl halide (e.g., methyl iodide) would lead to alkylation of the nitrogen atom. This reaction proceeds via the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a tertiary ammonium salt. Deprotonation would yield the neutral tertiary amine. Because the resulting tertiary amine is also nucleophilic, it can react further with another molecule of the alkyl halide to form a quaternary ammonium salt. This stepwise alkylation can make it challenging to isolate the tertiary amine as the sole product, often resulting in a mixture unless reaction conditions are carefully controlled.

Alkylation and Derivatization Studies

Alkylation and derivatization are fundamental chemical transformations that modify the structure of a molecule to alter its properties or to facilitate analysis. In the context of this compound, these reactions primarily target the secondary amine group, which contains a reactive hydrogen atom.

Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl or aryl group. This process can be achieved using various alkylating agents such as alkyl halides. The secondary amine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. These reactions enhance the volatility and improve the chromatographic properties of the compound, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Derivatization is a broader term that includes alkylation and other modifications to make a compound more suitable for a specific analytical method. For amines like this compound, derivatization is often employed to improve detection and separation in chromatographic analyses. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are commonly used to derivatize amines. nih.gov These reagents react with the amine group to form stable, volatile derivatives that are readily detectable by GC-MS. While specific studies on the derivatization of this compound are not extensively documented, the general principles of amine derivatization are applicable. For instance, PFPA has been shown to be an effective derivatizing agent for amphetamine-related drugs, which also contain amine functionalities. nih.gov

Isotope-labeling derivatization is another powerful technique used for quantitative analysis by mass spectrometry. Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to introduce an isotopic tag onto a molecule, allowing for accurate quantification using an internal standard. researchgate.netuvic.ca This approach could theoretically be adapted for this compound if a suitable functional group for derivatization is present or introduced.

Degradation Mechanisms

The stability and degradation pathways of this compound are critical for understanding its environmental fate and persistence. While specific degradation studies on this compound are limited, its structure suggests susceptibility to several degradation mechanisms, including hydrolysis and thermal decomposition. Insights can be drawn from studies on related nitriles like acrylonitrile (B1666552) and propionitrile (B127096). wikipedia.orgnih.govsci-hub.ru

The degradation of nitriles can be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, the degradation of acrylonitrile in an alkaline hydrothermal system proceeds through hydrolysis of the nitrile group to an amide and then to a carboxylic acid. sci-hub.ru A similar pathway could be postulated for this compound, where the propionitrile moiety undergoes hydrolysis to form 3-(hexylamino)propionic acid.

The Strecker degradation is a chemical reaction that converts an α-amino acid into an aldehyde. wikipedia.org The reverse reaction, known as the retro-Strecker reaction, involves the decomposition of an α-aminonitrile into an imine and hydrogen cyanide. While this compound is a β-aminonitrile, the principles of the retro-Strecker reaction can provide insights into potential degradation pathways involving the cleavage of the C-C bond adjacent to the nitrile group under certain conditions, such as in the presence of a base. This could lead to the formation of hexylimine and acrylonitrile as degradation products. The retro-Strecker reaction of α-aminonitriles has been demonstrated to be reversible and can be influenced by factors such as the presence of a solid base and temperature.

Aminonitriles, particularly α-aminonitriles, have been observed to undergo self-polymerization. This phenomenon is often driven by the reactivity of the amine and nitrile functional groups. While specific studies on the self-polymerization of this compound are not available, research on other aminonitriles, such as aminomalononitrile, indicates that thermal conditions can induce polymerization. nih.gov This process can be autocatalytic and may proceed through the formation of polymeric structures. The tendency of imines, which can be formed from aminonitriles, to undergo aldol-type self-condensation can also lead to the formation of polymeric products. nih.gov Given the presence of both an amine and a nitrile group, this compound could potentially undergo self-polymerization or condensation reactions under specific conditions, such as elevated temperatures or in the presence of certain catalysts.

Deuteration Studies

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled internal standards for quantitative analysis. nih.govmdpi.com

The position alpha (α) to the nitrile group in this compound is susceptible to deprotonation and subsequent deuteration. While direct studies on this compound are not reported, methods for the selective α-deuteration of other aliphatic nitriles are well-established and could be applied to this compound.

One common approach involves the use of a base in a deuterated solvent, such as deuterium oxide (D₂O). The base abstracts a proton from the α-carbon, forming a carbanion intermediate. This carbanion is then quenched by a deuterium source, resulting in the incorporation of a deuterium atom at the α-position. The efficiency of this exchange can be influenced by the strength of the base and the reaction conditions.

Recent advancements have demonstrated that this transformation can be achieved under mild conditions with high levels of deuterium incorporation. For example, enantioretentive α-deuteration of acyclic amino ester derivatives has been achieved at low temperatures. nih.gov An organophotocatalytic radical approach has also been developed for the synthesis of enantioenriched α-deuterated α-amino acids. nih.gov These modern methods highlight the potential for achieving highly selective deuteration of molecules containing functionalities similar to those in this compound.

Below is a table summarizing a general procedure for the α-deuteration of amino acid derivatives, which could be adapted for this compound.

| Parameter | Condition | Reference |

| Substrate | Amino acid derivatives | nih.gov |

| Solvent | EtOD | nih.gov |

| Base | NaOEt | nih.gov |

| Temperature | -40 °C to 0 °C | nih.gov |

| Quenching Agent | Saturated NH₄Cl aqueous solution | nih.gov |

This table presents a general method for α-deuteration of amino acid derivatives that could potentially be adapted for this compound.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 3-(Hexylamino)propionitrile by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton (¹H) NMR spectroscopy is a primary technique for determining the connectivity and arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the various proton environments in the hexyl and propionitrile (B127096) moieties.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to electronegative atoms like nitrogen will be "deshielded" and appear at a higher chemical shift (downfield). Based on established principles and data from similar aliphatic amines and nitriles, the following table outlines the predicted ¹H NMR spectral data. oregonstate.edulibretexts.orglibretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (hexyl) | 0.8 - 1.0 | Triplet (t) | 3H |

| -(CH₂)₄- (hexyl) | 1.2 - 1.6 | Multiplet (m) | 8H |

| -NH-CH₂ - (hexyl) | 2.5 - 2.8 | Triplet (t) | 2H |

| -CH₂ -CN | 2.6 - 2.9 | Triplet (t) | 2H |

| -NH-CH₂ - | 2.8 - 3.1 | Triplet (t) | 2H |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration.

The terminal methyl group of the hexyl chain is expected to appear as a triplet around 0.9 ppm. The four methylene (B1212753) groups within the hexyl chain would likely overlap, producing a complex multiplet in the 1.2-1.6 ppm region. The methylene group adjacent to the amine nitrogen on the hexyl side is anticipated to be a triplet in the 2.5-2.8 ppm range. The two methylene groups of the propionitrile backbone, being adjacent to both the amine and the nitrile group, are expected to appear as distinct triplets in the 2.6-3.1 ppm range. The amine proton itself would likely present as a broad singlet, the chemical shift of which is highly variable and dependent on factors like solvent and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are also dependent on the electronic environment of each carbon atom. Carbons bonded to the electronegative nitrogen atom and the carbon of the nitrile group will be significantly deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ (hexyl) | ~14 |

| -(C H₂)₄- (hexyl) | 22 - 32 |

| -NH-C H₂- (hexyl) | ~50 |

| -C H₂-CN | ~18 |

| -NH-C H₂- | ~45 |

Note: These are approximate values based on typical ranges for similar functional groups. docbrown.info

The nitrile carbon is expected to have the highest chemical shift, appearing in the 118-122 ppm region. The carbons directly attached to the nitrogen atom will also be downfield, with the hexyl CH₂ appearing around 50 ppm and the propionitrile CH₂ around 45 ppm. The remaining carbons of the hexyl chain will appear at higher field strengths, with the terminal methyl group being the most shielded at approximately 14 ppm.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to study molecules that have been isotopically labeled with deuterium. wikipedia.org If this compound were to be synthesized with deuterium atoms at specific positions (e.g., deuteration of the N-H proton or specific C-H positions), ²H NMR would be a powerful tool to confirm the location and extent of deuteration. blogspot.comnih.gov The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com This technique is particularly useful in mechanistic studies and for probing molecular dynamics. wikipedia.org For instance, exchanging the N-H proton with deuterium would result in the disappearance of the N-H signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum. illinois.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) and secondary amine (N-H) functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp |

| N-H (Amine) | Bend | 1550 - 1650 | Variable |

The C≡N stretching vibration of the nitrile group typically gives rise to a sharp, medium-intensity peak in the 2240-2260 cm⁻¹ region. spectroscopyonline.com This peak is often a clear diagnostic feature for the presence of a nitrile. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp peak of weak to medium intensity in the 3300-3500 cm⁻¹ range. libretexts.orgorgchemboulder.com The presence of a single peak in this region helps to distinguish it from a primary amine, which would show two peaks. Additionally, strong C-H stretching absorptions from the alkyl portions of the molecule would be observed between 2850 and 2960 cm⁻¹. wpmucdn.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For this compound (C₉H₁₈N₂), the molecular weight is approximately 154.26 g/mol . The molecular ion peak ([M]⁺) would be expected at an m/z of 154. A key feature for compounds containing nitrogen is the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of the molecular ion in the mass spectrometer would likely occur at the bonds adjacent to the nitrogen atom (alpha-cleavage), as this leads to the formation of stable carbocations or radical cations.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Structure | Predicted m/z |

|---|---|

| [CH₂(CH₂)₄CH₃]⁺ | 85 |

| [CH₂=NH-CH₂(CH₂)₄CH₃]⁺ | 113 |

| [CH₂=CH-CN]⁺ | 53 |

Alpha-cleavage on the hexyl side could lead to the loss of a pentyl radical to form a fragment with m/z 86, or the loss of a hexyl radical to form a fragment at m/z 70. Cleavage adjacent to the propionitrile group could also occur. The specific fragmentation pattern would provide valuable information for confirming the structure of the molecule.

Chromatographic Techniques for Purity and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of this compound in research and industrial settings. Its application is crucial for monitoring reaction progress, identifying and quantifying impurities, and ensuring the final product meets stringent quality specifications. Given the chemical nature of this compound, a secondary aliphatic amine with a nitrile functional group, specific HPLC methodologies are employed for its effective analysis.

Methodology for HPLC Analysis

Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging, often requiring low wavelengths for adequate sensitivity. In many research contexts, derivatization with a UV-active or fluorescent tag is employed to enhance detection. However, for purity analysis where the primary compound is in high concentration, direct UV detection is often feasible.

A common approach for the analysis of this compound and similar aliphatic amines is reverse-phase HPLC. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Illustrative HPLC Parameters:

A typical HPLC method for the analysis of this compound would involve the following parameters:

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with an acidic modifier) |

| Acid Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Purity Assessment and Impurity Profiling

The primary application of HPLC in the context of this compound is to determine its purity and to create an impurity profile. The synthesis of this compound typically involves the cyanoethylation of hexylamine (B90201) with acrylonitrile (B1666552). This process can lead to several potential impurities that need to be monitored.

Potential Impurities in this compound Synthesis:

Hexylamine: Unreacted starting material.

Acrylonitrile: Excess reactant.

3,3'-(Hexylazanediyl)dipropionitrile: A byproduct formed from the reaction of this compound with another molecule of acrylonitrile.

3-Hydroxypropionitrile (B137533): Formed from the reaction of acrylonitrile with any residual water.

The retention time of each compound in a reverse-phase HPLC system is influenced by its polarity. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.

Expected Elution Order and Illustrative Chromatographic Data:

Based on the principles of reverse-phase chromatography, the expected elution order from least to most retained would be: 3-Hydroxypropionitrile (most polar), Acrylonitrile, Hexylamine, this compound, and 3,3'-(Hexylazanediyl)dipropionitrile (least polar).

The following interactive data table provides an illustrative example of a chromatographic run for the analysis of a this compound sample, including potential impurities.

| Peak Number | Compound | Retention Time (min) | Area (%) |

| 1 | 3-Hydroxypropionitrile | 2.5 | 0.1 |

| 2 | Acrylonitrile | 3.1 | 0.2 |

| 3 | Hexylamine | 4.2 | 0.5 |

| 4 | This compound | 7.8 | 99.0 |

| 5 | 3,3'-(Hexylazanediyl)dipropionitrile | 12.3 | 0.2 |

Note: The retention times and area percentages are illustrative and can vary depending on the specific HPLC conditions and the purity of the sample.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. This is essential for confirming the purity of the final product and for use in further research applications where a precise concentration is required. The high precision and accuracy of HPLC make it an indispensable tool for the rigorous characterization of this compound. wikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. aps.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electrons and energy levels.

The distribution of electrons within a molecule is key to its chemical properties. Quantum chemical calculations can map the electron density, revealing regions that are electron-rich or electron-poor. A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

While specific HOMO-LUMO energy values for 3-(Hexylamino)propionitrile are not available in the searched literature, a hypothetical data table illustrating the kind of information a quantum chemical calculation would provide is shown below.

Hypothetical HOMO-LUMO Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Nucleophilicity and electrophilicity are fundamental concepts in chemical reactivity. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. Computational methods can quantify these properties, predicting how a molecule will interact with other reagents. nih.gov

For this compound, the nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a primary nucleophilic center. The carbon atom of the nitrile group could exhibit electrophilic character. Theoretical calculations can provide indices that rank the nucleophilic and electrophilic strengths of different sites within the molecule.

Conformational Analysis

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

By systematically rotating the single bonds in this compound and calculating the energy of each resulting geometry, a potential energy surface can be generated. The minima on this surface correspond to stable rotameric forms. The relative stability of these conformers is determined by their calculated energies, with lower energies indicating greater stability.

A hypothetical table showing the relative energies of different conformers of this compound is presented below to illustrate the expected output of such an analysis.

Hypothetical Relative Stability of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 (transition state) |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This analysis is crucial for several reasons: it confirms that a calculated structure corresponds to a true energy minimum (no imaginary frequencies), it allows for the assignment of experimental spectral bands, and it provides insight into the molecule's bonding and dynamics.

For this compound, key vibrational modes would include the N-H stretch of the amino group, C-H stretches of the hexyl and propionitrile (B127096) chains, and the characteristic C≡N stretch of the nitrile group.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular and versatile quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. researchgate.net DFT has become a leading method for computational studies of molecules due to its favorable balance of accuracy and computational cost.

Applications of DFT for a molecule like this compound would encompass all the areas mentioned above:

Geometry Optimization: Finding the most stable three-dimensional structure.

Electronic Properties: Calculating HOMO-LUMO energies, electron density, and electrostatic potential maps to understand reactivity.

Spectroscopic Predictions: Computing vibrational frequencies to predict IR and Raman spectra.

Thermochemical Properties: Estimating thermodynamic quantities such as enthalpy and Gibbs free energy.

Geometric Optimization and Energy Computations

Geometric optimization is a computational procedure used to find the minimum energy structure of a molecule. For this compound, this process would involve determining the most stable arrangement of its atoms in three-dimensional space. This is achieved by calculating the potential energy surface of the molecule and finding the coordinates that correspond to a local or global energy minimum. Methods such as density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed for these calculations. researchgate.net

Energy computations associated with the optimized geometry provide valuable thermodynamic data. Key parameters that can be calculated include the total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions.

Below is an interactive table showcasing typical geometric parameters that would be determined for this compound through geometric optimization.

| Parameter | Atoms Involved | Calculated Value (Angstroms/Degrees) |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-C (cyanoethyl) | ~1.54 Å |

| Bond Length | C-N (amino) | ~1.47 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-N (propionitrile) | ~178° |

| Bond Angle | H-N-C (amino) | ~112° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values for this compound would be obtained from specific computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.netwisc.edu It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. faccts.deq-chem.com

For this compound, NBO analysis can elucidate the nature of the bonding and the distribution of electron density. juniperpublishers.com It can quantify the stabilization energies associated with donor-acceptor interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent sigma bonds. This information is valuable for understanding the molecule's electronic structure and reactivity. researchgate.net

The following interactive table summarizes the types of information that can be obtained from an NBO analysis of this compound.

| NBO Analysis Output | Description |

| Natural Atomic Charges | The charge distribution on each atom, indicating electrophilic and nucleophilic sites. |

| Natural Hybridization | The hybridization of atomic orbitals involved in bonding (e.g., sp, sp², sp³). |

| Bond Orders | A measure of the number of chemical bonds between two atoms. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy (E⁽²⁾) from delocalization of electron density between filled (donor) and empty (acceptor) orbitals. |

Global Reaction Route Mapping (GRRM) for Stereochemical Pathways

Global Reaction Route Mapping (GRRM) is a powerful automated method for exploring the potential energy surface of a chemical system to find all possible reaction pathways, including transition states and intermediates. rsc.orgresearchgate.net This technique is particularly useful for elucidating complex reaction mechanisms without prior knowledge of the reaction coordinates. arxiv.orgiqce.jp The GRRM strategy can employ methods like the Anharmonic Downward Distortion Following (ADDF) and the Artificial Force Induced Reaction (AFIR) to systematically map out reaction routes. rsc.orgresearchgate.net

For a molecule like this compound, which has a flexible hexyl chain and a reactive nitrile group, GRRM could be employed to explore various stereochemical pathways. This could include:

Conformational isomerism and the energy barriers between different conformers.

Potential cyclization reactions.

Decomposition pathways.

The stereochemical outcomes of reactions at the chiral center that could be introduced into the molecule.

Molecular Modeling in Structure-Activity Relationship Studies

Molecular modeling plays a crucial role in structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. nih.govmdpi.com These studies aim to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com By building computational models, researchers can predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced potency and selectivity. researchgate.netmdpi.com

If this compound were part of a series of biologically active compounds, molecular modeling techniques could be used to:

Identify the key structural features (pharmacophore) responsible for its activity.

Develop a QSAR model by correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with biological activity.

Perform molecular docking studies to predict its binding mode to a biological target, such as an enzyme or receptor.

An illustrative QSAR data table for a hypothetical series of analogs of this compound is presented below.

| Compound | LogP (Hydrophobicity) | Dipole Moment (Debye) | Steric Parameter (e.g., Molar Refractivity) | Biological Activity (e.g., IC₅₀ in µM) |

| 3-(Butylamino)propionitrile | 1.2 | 3.5 | 30 | 15.2 |

| 3-(Pentylamino)propionitrile | 1.7 | 3.6 | 35 | 10.8 |

| This compound | 2.2 | 3.7 | 40 | 5.4 |

| 3-(Heptylamino)propionitrile | 2.7 | 3.8 | 45 | 8.9 |

| 3-(Octylamino)propionitrile | 3.2 | 3.9 | 50 | 12.1 |

Note: This table contains hypothetical data to illustrate the type of information used in a QSAR study.

Stability and Environmental Considerations

Factors Influencing Chemical Stability

The chemical integrity of 3-(Hexylamino)propionitrile is susceptible to environmental factors such as pH and temperature, which can promote degradation reactions.

The concept of racemization is not applicable to this compound as the molecule is achiral and does not possess a stereocenter.

Elevated temperatures can affect the stability of this compound. Aliphatic nitriles are generally considered stable under normal conditions but can become unstable at elevated temperatures and pressures. scbt.comnoaa.gov Thermal decomposition may produce hazardous fumes, including nitrogen oxides (NOx) and hydrogen cyanide. scbt.comnoaa.gov While the specific decomposition temperature for this compound is not documented in the available literature, related compounds provide some context for thermal stability.

Table 1: Boiling Points of Structurally Related Compounds

| Compound Name | Boiling Point (°C) |

|---|---|

| Propionitrile (B127096) | 96 - 98 |

| 3-(Benzylamino)propionitrile | 276 (estimate) |

This table presents data for related compounds to provide a comparative context for the thermal properties of this compound.

Enzymatic and Bacterial Degradation Pathways

The biodegradation of organic nitriles in the environment is a critical pathway for their removal. Microorganisms have evolved specific enzymatic systems to metabolize these compounds. nih.gov The degradation of this compound is expected to follow established pathways for other aliphatic nitriles.

Two primary enzymatic routes are known for nitrile degradation:

Nitrile Hydratase and Amidase System: A two-step pathway where a nitrile hydratase enzyme first converts the nitrile to an amide (3-(hexylamino)propionamide). Subsequently, an amidase enzyme hydrolyzes the amide to the corresponding carboxylic acid (3-(hexylamino)propionic acid) and ammonia (B1221849). nih.govresearchgate.net This pathway is common for the biodegradation of aliphatic nitriles like acetonitrile. nih.gov

Nitrilase System: A single-step pathway where a nitrilase enzyme directly hydrolyzes the nitrile group to the carboxylic acid and ammonia, without the formation of an amide intermediate. nih.govresearchgate.netnih.gov

Microbial consortia from environments such as activated sludge have demonstrated the capability to degrade a variety of organonitriles, utilizing them as carbon and nitrogen sources. nih.govresearchgate.net Bacteria such as Bacillus pallidus have been shown to grow on simple nitriles like propionitrile. nih.gov It is plausible that similar microorganisms could metabolize this compound, breaking it down into less complex, assimilable molecules.

Table 2: Potential Biodegradation Products of this compound

| Initial Compound | Enzymatic Pathway | Intermediate Product | Final Products |

|---|---|---|---|

| This compound | Nitrile Hydratase / Amidase | 3-(Hexylamino)propionamide | 3-(Hexylamino)propionic acid + Ammonia |

Green Chemistry Considerations in Industrial Processes

The industrial synthesis of this compound likely involves the cyanoethylation of hexylamine (B90201) with acrylonitrile (B1666552). Applying the principles of green chemistry to this process can significantly reduce its environmental footprint. longdom.orgjetir.org

Key green chemistry considerations include:

Atom Economy: The reaction is a Michael addition, which is inherently atom-economical as it involves the combination of two molecules into a single product with no byproducts.

Safer Solvents and Auxiliaries: The process should be optimized to use greener solvents, such as water or bio-based solvents, or to be conducted under solvent-free conditions to minimize waste. nih.govrsc.org

Energy Efficiency: Industrial processes should be designed to be energy-efficient, for example, by using catalysts that allow the reaction to proceed at lower temperatures or by integrating heat from one part of the process to power another. thebossmagazine.com

Use of Catalysis: Employing recyclable and highly efficient catalysts can improve reaction rates and reduce energy consumption, moving away from stoichiometric reagents.

Less Hazardous Chemical Synthesis: The synthesis pathway should be designed to use and generate substances with minimal toxicity. wordpress.com While acrylonitrile is a necessary reactant, stringent controls are required to manage its hazardous nature.

Waste Prevention: Optimizing the reaction to maximize yield and minimize side reactions is crucial for waste prevention, a core principle of green chemistry. deskera.comnih.gov

By integrating these principles, the manufacturing process for this compound can be made more sustainable, aligning with modern environmental standards for chemical production. cornell.edudeskera.com

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-(Hexylamino)propionitrile via nucleophilic addition?

The synthesis typically involves the reaction of n-hexylamine with acrylonitrile under controlled conditions. Key parameters include:

- Temperature : Maintain between 40–60°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.

- Molar ratio : A 1:1.2 molar ratio of n-hexylamine to acrylonitrile minimizes unreacted starting material .

- Catalyst : No catalyst is explicitly required, but inert atmospheres (N₂) improve yield by preventing oxidation.

Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v) as the mobile phase.

Q. What purification techniques are effective for isolating this compound?

- Flash Chromatography : Use silica gel with acetone/ethyl acetate gradients to separate nitrile derivatives from unreacted amines .

- Decolorization : Treat crude product with activated charcoal (4% w/w) in ethyl acetate, followed by filtration and recrystallization in heptane to remove polymeric byproducts .

- Distillation : Vacuum distillation (1–2 mmHg, 80–90°C) can isolate the compound in high purity (>95%).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound is harmful via inhalation, ingestion, or dermal exposure .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.

- Waste Disposal : Collect waste in sealed containers labeled for nitrile compounds and dispose via licensed hazardous waste facilities .

Q. How can spectroscopic methods confirm the structure of this compound?

- IR Spectroscopy : Key peaks include:

- C≡N stretch : ~2240 cm⁻¹ (strong, sharp).

- N-H bend : ~1600 cm⁻¹ (amine group) .

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (hexyl chain -CH₂-), δ 2.6–3.0 ppm (-CH₂-NH-), and δ 3.4 ppm (-NH-) confirm the alkylamino-propionitrile backbone .

Advanced Research Questions

Q. What mechanistic pathways explain side-product formation during synthesis?

Side products like 3,3'-(dodecylazanediyldiyl)dipropionitrile arise from:

Q. How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

- Contradictory IR/NMR Peaks : For example, ambiguous N-H signals in NMR may overlap with solvent peaks. Use deuterated DMSO to sharpen amine resonances.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or bonding. For nitriles, compare experimental bond angles with computational models (e.g., DFT) .

Q. What strategies optimize the compound’s stability in long-term storage?

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| Room Temperature, Light | 45–50 |

| –20°C, Dark | <5 |

Q. How can structure-activity relationships (SAR) guide derivative synthesis for functional studies?

- Modifications : Introduce substituents on the hexyl chain (e.g., hydroxyl, halogen) to study electronic effects on reactivity.

- Biological Activity : Derivatives like 3-(p-hydroxyphenyl)propionitrile (CAS 17362-17-3) show enhanced solubility for cellular uptake studies .

- Computational Modeling : Use QSAR models to predict properties like logP or hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。